molecular formula C14H15N3O2 B1529761 4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide CAS No. 685533-83-9

4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide

Cat. No.: B1529761
CAS No.: 685533-83-9
M. Wt: 257.29 g/mol
InChI Key: TZZZRPYJZUJQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group attached to a picolinamide backbone, with an aminomethyl substituent on the phenoxy ring. Its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reaction: The aminomethyl group is introduced via a coupling reaction, often using reagents like formaldehyde and a secondary amine.

    Amidation: The final step involves the formation of the picolinamide structure through an amidation reaction, typically using N-methylpicolinic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include imines, nitriles, substituted phenoxy derivatives, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological targets, while the phenoxy and picolinamide moieties can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(aminomethyl)phenoxy)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactivity and potential biological activity. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

IUPAC Name

4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-16-14(18)13-8-12(5-6-17-13)19-11-4-2-3-10(7-11)9-15/h2-8H,9,15H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZZRPYJZUJQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide
Reactant of Route 4
4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.